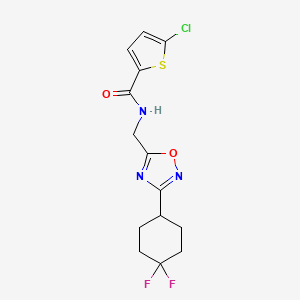
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14ClF2N3O2S and its molecular weight is 361.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a thiophene ring, an oxadiazole moiety, and a difluorocyclohexyl group, contributing to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C14H14ClF2N3O2S
- Molecular Weight : 361.79 g/mol
- CAS Number : 2034334-43-3
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential use in treating infections.
- Enzyme Inhibition : Interaction studies reveal binding affinities with specific enzymes, suggesting possible applications in enzyme modulation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Below is a comparison of structurally related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-chloro-N-(3-(cyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | Cyclohexyl instead of difluorocyclohexyl | Moderate anticancer activity |
| 5-bromo-N-(3-(difluoromethyl)-1,2,4-thiadiazol-5-yl)methyl)thiophene-2-carboxamide | Thiadiazole instead of oxadiazole | Antimicrobial properties |
| 5-fluoro-N-(3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl)methyl)thiophene | Trifluoromethyl substitution | Enhanced antioxidant activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Anticancer Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with the compound at varying concentrations.
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial potential of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole moiety significantly influenced antibacterial potency.
- Enzyme Interaction Studies : Binding assays conducted on this compound revealed a high affinity for certain kinases involved in cancer progression. This suggests that it could serve as a lead compound for developing targeted therapies.
Propiedades
IUPAC Name |
5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2N3O2S/c15-10-2-1-9(23-10)13(21)18-7-11-19-12(20-22-11)8-3-5-14(16,17)6-4-8/h1-2,8H,3-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVIXBCBIUKZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













